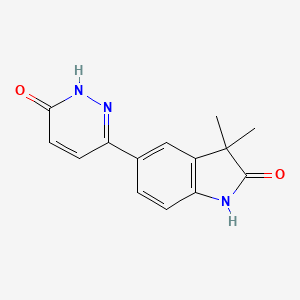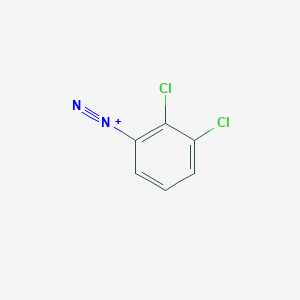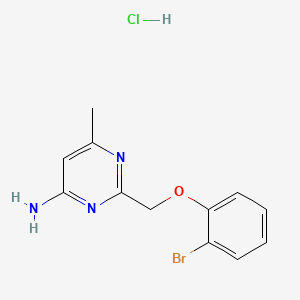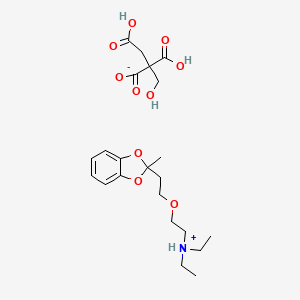
Propanoic acid, 3-bromo-, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-bromo-, 2-propenyl ester is an organic compound with the molecular formula C6H9BrO2 It is an ester derived from propanoic acid and 3-bromo-2-propenyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-bromo-, 2-propenyl ester typically involves the esterification of propanoic acid with 3-bromo-2-propenyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The ester can be separated from the reaction mixture by fractional distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-bromo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-bromo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-bromo-2-propenyl group into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of propanoic acid, 3-bromo-, 2-propenyl ester involves its interaction with molecular targets through its ester and bromine functional groups. The ester group can undergo hydrolysis to release propanoic acid and 3-bromo-2-propenyl alcohol, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-propenyl ester: Similar in structure but lacks the bromine atom.
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: Contains an additional oxo group and an ethyl ester instead of the 2-propenyl ester.
Uniqueness
Propanoic acid, 3-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group
Properties
CAS No. |
104065-94-3 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
prop-2-enyl 3-bromopropanoate |
InChI |
InChI=1S/C6H9BrO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
InChI Key |
CPQXVFAGGCXMSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)






